molecular formula C6H8O7 B15138044 Citric acid-d4-1

Citric acid-d4-1

Cat. No.: B15138044
M. Wt: 196.15 g/mol
InChI Key: KRKNYBCHXYNGOX-JYXXEXINSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Citric acid-d4-1 is synthesized by replacing the hydrogen atoms in citric acid with deuterium. This can be achieved through a series of chemical reactions involving deuterated reagents. The process typically involves the use of deuterated water (D2O) and deuterated sulfuric acid (D2SO4) under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar methods as in laboratory synthesis, with additional steps to ensure purity and isotopic enrichment. The process involves fermentation using microorganisms such as Aspergillus niger, followed by isotopic exchange reactions to incorporate deuterium .

Chemical Reactions Analysis

Types of Reactions

Citric acid-d4-1 undergoes similar chemical reactions as non-deuterated citric acid, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms due to the isotope effect .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products

The major products formed from these reactions are similar to those of non-deuterated citric acid, with the deuterium atoms remaining intact. For example, oxidation of this compound can yield oxaloacetic acid-d4, while reduction can produce isocitric acid-d4 .

Scientific Research Applications

Citric acid-d4-1 is widely used in various scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of citric acid-d4-1 is similar to that of non-deuterated citric acid. It acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems. In metabolic pathways, it participates in the citric acid cycle, where it undergoes enzymatic transformations to produce energy and metabolic intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Citric acid-d4-1 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in metabolic studies. The presence of deuterium also provides insights into reaction mechanisms and isotope effects, making it a valuable tool in research .

Properties

Molecular Formula

C6H8O7

Molecular Weight

196.15 g/mol

IUPAC Name

trideuterio 2-deuteriooxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13D/hD3

InChI Key

KRKNYBCHXYNGOX-JYXXEXINSA-N

Isomeric SMILES

[2H]OC(=O)CC(CC(=O)O[2H])(C(=O)O[2H])O[2H]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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